Docosaenoyl Ethanolamide

Beschreibung

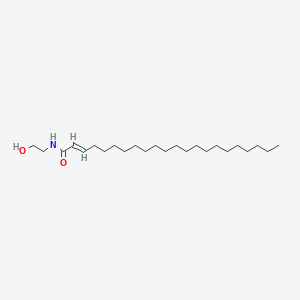

Structure

2D Structure

Eigenschaften

Molekularformel |

C24H47NO2 |

|---|---|

Molekulargewicht |

381.6 g/mol |

IUPAC-Name |

(E)-N-(2-hydroxyethyl)docos-2-enamide |

InChI |

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+ |

InChI-Schlüssel |

GVWIEXCBLRBBMZ-QZQOTICOSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Docosahexaenoyl Ethanolamide (DEA) as a Bioactive Lipid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous bioactive lipid that has emerged as a key mediator of the beneficial effects of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Initially identified as a structural analog of the endocannabinoid anandamide, DEA has since been characterized as a potent signaling molecule in its own right, with distinct receptor interactions and physiological functions. This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling pathways, and biological activities of DEA, along with detailed experimental protocols for its study.

The Discovery of a Novel Bioactive Lipid

The discovery of DEA is intrinsically linked to the extensive research on the neuroprotective and neurodevelopmental properties of DHA. Early studies demonstrated that DHA promotes neurite growth and synaptogenesis in hippocampal neurons. Subsequent investigations revealed that these effects were potentiated by the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs). This finding suggested that a bioactive NAE metabolite of DHA was responsible for its neurogenic effects.

Through mass spectrometry-based lipidomics, researchers identified N-docosahexaenoylethanolamine as the key active metabolite of DHA in the brain. Further studies confirmed that direct application of DEA to neuronal cultures mimicked and enhanced the neurodevelopmental effects of DHA, solidifying its role as a novel bioactive lipid.

Biosynthesis and Degradation of Docosahexaenoyl Ethanolamide

The metabolic pathways governing the synthesis and breakdown of DEA are analogous to those of other N-acylethanolamines.

Biosynthesis

The primary route of DEA biosynthesis is a two-step enzymatic process:

-

N-acylation of Phosphatidylethanolamine (B1630911) (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a docosahexaenoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-docosahexaenoyl-phosphatidylethanolamine (N-docosahexaenoyl-PE or NDPE).

-

Hydrolysis of N-docosahexaenoyl-PE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NDPE to release DEA and phosphatidic acid.

While NAPE-PLD is a key enzyme, evidence suggests the existence of alternative, NAPE-PLD-independent pathways for the synthesis of NAEs, including DEA.

Degradation

The primary mechanism for the termination of DEA signaling is enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, breaks down DEA into its constituent molecules: docosahexaenoic acid (DHA) and ethanolamine. This process is a critical point of regulation for controlling the endogenous levels and activity of DEA.

Biosynthesis and Degradation Pathways of DEA.

Signaling Pathways of Docosahexaenoyl Ethanolamide

A pivotal breakthrough in understanding DEA's mechanism of action was the identification of G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), as its specific receptor.[1][2] Unlike classical endocannabinoids that primarily signal through cannabinoid receptors CB1 and CB2, DEA exerts its neurogenic and immunomodulatory effects through GPR110.

Upon binding to GPR110, DEA initiates a signaling cascade involving the activation of a stimulatory G-protein (Gαs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates downstream transcription factors, such as cAMP response element-binding protein (CREB). The phosphorylation of CREB leads to the regulation of gene expression associated with neurogenesis, synaptogenesis, and anti-inflammatory responses.

DEA-GPR110 Signaling Pathway.

Biological Activities and Quantitative Data

DEA exhibits a range of biological activities, primarily centered on neurodevelopment and immunomodulation.

Neurogenic and Synaptogenic Effects

DEA plays a crucial role in the development and function of the central nervous system. In vitro studies using embryonic hippocampal neurons have demonstrated that DEA dose-dependently promotes neurite outgrowth and synaptogenesis.[3]

| Parameter | Concentration | Effect | Reference |

| Neurite Growth | 0.1 µM | Significant increase in neurite length and branching | [3] |

| Synaptogenesis | 0.1 µM | Increased number of active synapses | [3] |

| Synaptic Transmission | 0.1 µM | Enhanced spontaneous postsynaptic currents (sPSCs) | [3] |

Anti-inflammatory Properties

DEA has demonstrated potent anti-inflammatory effects in various in vitro models. It effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.

| Parameter | Cell Line | IC50 / Effective Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Dose-dependent inhibition | Potent inhibitor of LPS-induced NO release | [4] |

| Monocyte Chemoattractant Protein-1 (MCP-1) Production | RAW264.7 Macrophages | Significant suppression | Reduced secretion of the pro-inflammatory chemokine MCP-1 | [4] |

| Pro-inflammatory Gene Expression | Mouse Peritoneal Macrophages | Not specified | Inhibition of iNOS and MCP-1 gene expression | [4] |

Anticancer Activity

Recent studies have explored the potential of DEA in cancer therapy. In triple-negative breast cancer cell lines, DEA has been shown to reduce cell viability in a concentration-dependent manner.[5]

| Cell Line | IC50 | Reference |

| MDA-MB-231 | 27.29 µM | [5] |

| MDA-MB-436 | 19.76 µM | [5] |

Experimental Protocols

Quantification of Docosaenoyl Ethanolamide in Brain Tissue

Workflow for DEA Quantification.

Objective: To quantify the levels of DEA in rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue

-

Internal standard (e.g., DEA-d4)

-

Organic solvents (e.g., chloroform, methanol)

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Homogenize a known weight of brain tissue in a solution of chloroform:methanol (2:1, v/v) containing a known amount of the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to separate the organic and aqueous phases.

-

Sample Concentration: Collect the organic phase and evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify DEA and the internal standard based on their parent and fragment ion masses.

-

Quantification: Generate a standard curve using known concentrations of DEA and calculate the concentration of DEA in the brain tissue sample relative to the internal standard.

Neurite Outgrowth Assay

Workflow for Neurite Outgrowth Assay.

Objective: To assess the effect of DEA on neurite outgrowth in primary hippocampal neurons.

Materials:

-

Primary embryonic hippocampal neurons

-

Poly-D-lysine coated coverslips or plates

-

Neuronal culture medium

-

This compound (DEA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking buffer

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Seeding: Plate dissociated embryonic hippocampal neurons onto poly-D-lysine coated coverslips in a 24-well plate at a suitable density.

-

Treatment: After allowing the neurons to adhere, treat the cells with various concentrations of DEA or a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent-containing buffer, and block non-specific antibody binding. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin), followed by incubation with a fluorescently labeled secondary antibody.

-

Image Acquisition: Acquire images of the stained neurons using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify neurite length, number of primary neurites, and branching points for each neuron.

Nitric Oxide Production Assay (Griess Assay)

Workflow for Nitric Oxide Assay.

Objective: To measure the effect of DEA on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

This compound (DEA)

-

Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of DEA for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add Griess Reagent Component A, followed by Component B, to each well and incubate in the dark at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Monocyte Chemoattractant Protein-1 (MCP-1) ELISA

Workflow for MCP-1 ELISA.

Objective: To quantify the effect of DEA on LPS-induced MCP-1 secretion from macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or primary peritoneal macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (DEA)

-

Commercial MCP-1 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed macrophages in a 24-well plate. Pre-treat with DEA for 1-2 hours, followed by stimulation with LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Protocol: Perform the MCP-1 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-MCP-1 antibody.

-

Incubating to allow MCP-1 to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated anti-MCP-1 antibody.

-

Washing the plate.

-

Adding streptavidin-HRP conjugate.

-

Washing the plate.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

Measurement and Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of MCP-1 in the samples by interpolating from the standard curve.

Conclusion

The discovery of this compound as a bioactive lipid has opened new avenues for understanding the molecular mechanisms underlying the beneficial effects of omega-3 fatty acids. Its specific interaction with the GPR110 receptor and subsequent activation of the cAMP-PKA signaling pathway provide a clear mechanism for its potent neurogenic, synaptogenic, and anti-inflammatory activities. For researchers and drug development professionals, DEA and its signaling pathway represent promising targets for the development of novel therapeutics for neurodegenerative disorders, inflammatory conditions, and potentially certain types of cancer. The experimental protocols detailed in this guide provide a foundation for the further investigation of this important bioactive lipid.

References

- 1. krishgen.com [krishgen.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Biosynthesis of Docosaenoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted its significant roles in neuronal development, synaptogenesis, and neuroinflammation, making its biosynthetic pathway a critical area of study for neuroscience and drug development. This technical guide provides an in-depth overview of the core endogenous biosynthesis and degradation pathways of DEA. It includes detailed descriptions of the key enzymes involved, summaries of quantitative data, experimental protocols for pathway analysis, and visual diagrams of the molecular workflows.

Introduction

Docosahexaenoic acid (DHA) is a crucial omega-3 polyunsaturated fatty acid highly enriched in the brain, where it plays a pivotal role in cognitive function and development.[1][2] Its metabolite, this compound (DEA), is gaining recognition as a potent bioactive lipid with significant effects on neurite growth, synaptogenesis, and the modulation of neuroinflammatory responses.[3][4] Understanding the enzymatic pathways that govern the synthesis and degradation of DEA is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies targeting neurological and inflammatory disorders.

This guide details the canonical and alternative biosynthetic routes for DEA, as well as its subsequent catabolism.

Biosynthesis of this compound (DEA)

The endogenous synthesis of DEA, like other N-acylethanolamines (NAEs), primarily proceeds through the formation of an N-acylphosphatidylethanolamine intermediate, specifically N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE or NAPE-DHA). This process is followed by the hydrolytic release of DEA. Two main pathways are recognized: a canonical one-step pathway and several alternative multi-step pathways.

The Canonical NAPE-PLD Pathway

The most direct route to DEA synthesis involves two key enzymatic steps:

-

N-Acylation of Phosphatidylethanolamine (B1630911) (PE): The initial step is the transfer of a docosahexaenoyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE), forming N-DHA-PE. This reaction is catalyzed by N-acyltransferases (NATs).[5] Both calcium-dependent and -independent NAT activities have been identified. Recent research suggests that members of the phospholipase A/acyltransferase (PLAAT) family, also known as HRAS-like suppressors, can function as Ca2+-independent NAPE-forming N-acyltransferases.[6][7]

-

Hydrolysis of N-DHA-PE: The newly formed N-DHA-PE is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid. NAPE-PLD is a metallo-β-lactamase family enzyme that shows specificity for NAPE.[3]

References

- 1. Endocannabinoid biosynthesis proceeding through glycerophospho-N-acyl ethanolamine and a role for alpha/beta-hydrolase 4 in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Degradation of N-Acylethanolamines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators involved in a myriad of physiological processes, including neurotransmission, inflammation, and energy homeostasis. The endogenous levels of NAEs are tightly regulated by the delicate balance between their biosynthesis and degradation. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the degradation of NAEs, with a particular focus on the two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). We delve into their substrate specificities, kinetic properties, and the pharmacological inhibitors that target these enzymes. Detailed experimental protocols for assaying FAAH and NAAA activity are provided, alongside visualizations of the metabolic and signaling pathways to offer a comprehensive resource for researchers and drug development professionals in this field. This guide also addresses the degradation of docosahexaenoyl ethanolamide (DHEA), also known as synaptamide, a notable NAE with crucial roles in the central nervous system.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are a family of lipid signaling molecules synthesized from cell membrane phospholipids (B1166683).[1] They consist of a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. The nature of the fatty acid chain dictates the specific biological activity of the NAE. Prominent members of this family include:

-

Anandamide (B1667382) (AEA): An endogenous cannabinoid that acts on cannabinoid receptors CB1 and CB2.

-

Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties, primarily acting through peroxisome proliferator-activated receptor-alpha (PPARα).[2]

-

Oleoylethanolamide (OEA): A key regulator of satiety and fat metabolism, also a PPARα agonist.[2]

-

Docosahexaenoyl ethanolamide (DHEA) or Synaptamide: An NAE derived from the omega-3 fatty acid docosahexaenoic acid (DHA), which plays a significant role in neurogenesis and synaptogenesis.[3]

The diverse physiological roles of NAEs make the enzymes controlling their degradation attractive therapeutic targets for a range of conditions, including pain, inflammation, anxiety, and neurodegenerative disorders.[4]

The Key Degrading Enzymes: FAAH and NAAA

The catabolism of NAEs is primarily carried out by two distinct hydrolases: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). These enzymes catalyze the hydrolysis of the amide bond in NAEs, releasing a fatty acid and ethanolamine, thereby terminating their signaling functions.[3]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase located on the membrane of the endoplasmic reticulum.[4] It exhibits broad substrate specificity, hydrolyzing various NAEs and other fatty acid amides. FAAH plays a crucial role in regulating the levels of anandamide in the central nervous system and peripheral tissues.

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

NAAA is a lysosomal cysteine hydrolase that shows optimal activity at an acidic pH.[5] Unlike FAAH, NAAA displays a more restricted substrate preference, with a notable selectivity for PEA.[5] Its localization within lysosomes suggests a role in the degradation of NAEs in the context of cellular clearance and inflammatory processes.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the kinetic parameters for the hydrolysis of various NAE substrates by FAAH and NAAA, as well as the inhibitory constants for selected pharmacological inhibitors.

Table 1: Substrate Specificity and Kinetic Parameters of FAAH

| Substrate | Species | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Anandamide (AEA) | Rat | ~26 | ~78.3 | [2][6] |

| Palmitoylethanolamide (PEA) | Human | - | - | [7] |

| Oleoylethanolamide (OEA) | Rat | - | - | [7] |

| Docosahexaenoyl ethanolamide (DHEA) | Rat Brain | Ki of 324 nM for CB1 receptor binding | - | [8] |

| Arachidonoyl-AMC | Human | - | - | [9] |

Note: Comprehensive Vmax and Km data for all substrates across different species are not consistently available in the literature. Some studies report relative hydrolysis rates or focus on inhibitor potency.

Table 2: Inhibitors of FAAH

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference |

| URB597 | Irreversible | - | 4.6 | [10] |

| PF-3845 | Irreversible | 230 | - | [10] |

| OL-135 | Reversible | 4.7 | 208 (human), 47.3 (rat) | [7][11] |

| JNJ-42165279 | - | - | 70 (human), 313 (rat) | [10] |

| PF-04457845 | Covalent | - | 7.2 (human), 7.4 (rat) | [10] |

| LY-2183240 | Covalent | 540 | 12.4 | [12] |

| JNJ-1661010 | - | - | 12 (human), 10 (rat) | [10] |

Table 3: Substrate Specificity and Kinetic Parameters of NAAA

| Substrate | Species | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Palmitoylethanolamide (PEA) | Human | ~174 | ~5547 | [13] |

| PAMCA (fluorescent substrate) | Human | 17.92 | - | [14] |

Note: NAAA shows a strong preference for saturated NAEs like PEA. Kinetic data for other substrates are less common.

Table 4: Inhibitors of NAAA

| Inhibitor | Type | Ki (µM) | IC50 (nM) | Reference |

| Compound 16 | Reversible, Competitive | 5.65 | 2120 | [13] |

| (S)-OOPP | Non-competitive | - | 420 | [15] |

| AM9053 | Reversible | - | 36.4 | [14] |

| F96 | - | - | 140.3 | [14] |

| AM11095 | - | - | 18 | [16] |

| AM11078 (dual NAAA/FAAH) | - | - | 21 (NAAA), 5 (FAAH) | [16] |

Experimental Protocols

Detailed methodologies for assaying FAAH and NAAA activity are crucial for research and drug discovery.

Fluorometric Assay for FAAH Activity

This protocol is adapted from commercially available kits and published literature and utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[17][18]

Materials:

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Recombinant human or rat FAAH enzyme or tissue/cell homogenate

-

FAAH Substrate: AAMCA (in DMSO)

-

AMC Standard (in DMSO)

-

FAAH Inhibitor (e.g., URB597) for positive control

-

96-well black, flat-bottom microtiter plates

-

Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~440-465 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (1 x 106) in ice-cold FAAH Assay Buffer.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant containing the enzyme.

-

-

Assay Protocol:

-

Prepare serial dilutions of test compounds and controls in assay buffer.

-

Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of test compound or vehicle (DMSO) to the wells.

-

For background wells, add 180 µL of assay buffer and 10 µL of vehicle.

-

Incubate the plate for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of FAAH substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Prepare a standard curve using the AMC standard.

-

Calculate the rate of reaction (change in fluorescence over time) for each well.

-

Subtract the background fluorescence.

-

Determine the % inhibition for test compounds relative to the vehicle control.

-

Calculate IC50 values by plotting % inhibition against inhibitor concentration.

-

LC-MS Based Assay for NAAA Activity

This method offers high specificity and sensitivity for measuring the formation of the fatty acid product from the NAE substrate.[19][20]

Materials:

-

NAAA Assay Buffer (e.g., 100 mM Sodium Phosphate, 100 mM Sodium Citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

-

Recombinant human NAAA or lysosomal extracts

-

NAE Substrate (e.g., Palmitoylethanolamide - PEA)

-

Internal Standard (e.g., heptadecanoic acid)

-

Methanol (B129727) and Chloroform

-

LC-MS system with a suitable C18 column

Procedure:

-

Enzyme Reaction:

-

Pre-incubate the NAAA enzyme (e.g., 4 µg of lysosomal extract protein) with test inhibitors or vehicle in NAAA assay buffer for 30 minutes at 37°C.

-

Initiate the reaction by adding the NAE substrate (e.g., PEA at various concentrations for kinetic studies).

-

Incubate for 30 minutes at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a cold mixture of methanol:chloroform (1:1) containing the internal standard.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the fatty acid product and internal standard.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Separate the fatty acid product from the substrate and internal standard using a C18 column with an appropriate gradient of mobile phases (e.g., water and methanol with acetic acid and ammonium (B1175870) acetate).

-

Detect the ions in negative mode using selected ion monitoring (SIM) for the specific m/z of the fatty acid product and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of fatty acid produced by comparing its peak area to that of the internal standard.

-

Calculate the enzyme activity (e.g., in pmol of product/min/mg of protein).

-

Determine kinetic parameters (Km and Vmax) by plotting activity against substrate concentration and fitting to the Michaelis-Menten equation.

-

Calculate IC50 or Ki values for inhibitors.

-

Signaling Pathways and Degradation Products

The degradation of NAEs not only terminates their signaling but also generates products—fatty acids and ethanolamine—that have their own biological activities and participate in various cellular pathways.

NAE Degradation and Signaling Overview

The following diagram illustrates the central role of FAAH and NAAA in the degradation of NAEs and the subsequent fate of their products.

Biological Roles of Degradation Products

-

Fatty Acids: The fatty acids released from NAE degradation, such as arachidonic acid, palmitic acid, and oleic acid, can be utilized in several ways:

-

Energy Production: They can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP.[5]

-

Synthesis of Other Bioactive Lipids: Arachidonic acid, for instance, is a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

-

Incorporation into Membranes: Fatty acids can be re-esterified into phospholipids and triglycerides.

-

-

Ethanolamine: Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[10][17] It can also influence cellular signaling pathways, such as the mTOR pathway, and has been shown to have roles in cell proliferation and neuroprotection.[18]

Experimental Workflow for Studying NAE Degradation

The following diagram outlines a typical experimental workflow for investigating the enzymatic degradation of NAEs and the effects of inhibitors.

Conclusion and Future Perspectives

The enzymatic degradation of N-acylethanolamines by FAAH and NAAA is a critical regulatory mechanism controlling the signaling of this diverse class of lipid mediators. A thorough understanding of the biochemical and pharmacological properties of these enzymes is paramount for the development of novel therapeutics targeting the endocannabinoid system and related signaling pathways. The development of selective inhibitors for FAAH and NAAA has provided valuable tools to probe the physiological roles of NAEs and has shown promise in preclinical models of various diseases. Future research will likely focus on elucidating the intricate interplay between these two enzymes in different tissues and pathological conditions, the development of inhibitors with improved selectivity and pharmacokinetic profiles, and further exploration of the downstream signaling consequences of modulating NAE degradation. The continued investigation into the metabolism of less-studied NAEs, such as DHEA (synaptamide), will also open new avenues for understanding their unique biological functions and therapeutic potential.

References

- 1. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ethanolamine - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 20. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Docosahexaenoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide, is an endogenous N-acylethanolamine synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a structural analog of the endocannabinoid anandamide, DHEA has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of DHEA, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.

Synthesis and Metabolism

DHEA is synthesized endogenously from DHA and its levels are correlated with dietary DHA intake.[1] The biosynthesis can occur through the hydrolysis of N-docosahexaenoylphosphatidylethanolamine (NDoPE) by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD).[4][5] DHEA is primarily metabolized and inactivated by fatty acid amide hydrolase (FAAH), which hydrolyzes it into DHA and ethanolamine.[6] Additionally, DHEA can be a substrate for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), leading to the formation of various oxygenated metabolites.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of Docosahexaenoyl Ethanolamide.

Table 1: Receptor Binding Affinities

| Receptor | Species | Preparation | Radioligand | Ki | Citation(s) |

| CB1 | Rat | Brain membranes | [3H]CP-55,940 | 324 nM | [7] |

Table 2: In Vitro Efficacy

| Assay | Cell Line/System | Effect | IC50 / EC50 / Effective Concentration | Citation(s) |

| Potassium Channel Inhibition | Brain | Inhibition of shaker-related voltage-gated K+ channels | 1.5 µM (IC50) | [7] |

| Anti-inflammatory | RAW264.7 macrophages | Dose-dependent inhibition of LPS-induced NO release | Detectable at 0.1 µM | |

| Anti-inflammatory | RAW264.7 macrophages | Suppression of LPS-induced MCP-1 production | Significant at 1 µM | [8] |

| Anti-cancer | MCF-7 breast cancer cells | Inhibition of cell proliferation (96h) | 0.8 µM (IC50) | |

| Anti-cancer | MDA-MB-231 TNBC cells | Reduction in cell viability (24h) | 27.29 µM (IC50) | [6] |

| Anti-cancer | MDA-MB-436 TNBC cells | Reduction in cell viability (24h) | 19.76 µM (IC50) | [6] |

| Neurotrophic | Developing neurons | Promotion of neurogenesis, neurite outgrowth, and synaptogenesis | Nanomolar concentrations | [2][3] |

| GPR110 Activation | HEK293 cells expressing GPR110 | cAMP production | Low nM potency | [4] |

Table 3: In Vivo Efficacy

| Model | Species | Administration | Dose | Effect | Citation(s) |

| Inflammatory Pain | Male Mice | Intraperitoneal & Intraplantar | 2-10 mg/kg | Reduced nociceptive and inflammatory pain-related behavior | [9] |

| Seizure Susceptibility | Mice | Intracerebroventricular | 100 and 300 µM | Increased seizure threshold | [10] |

Mechanisms of Action

DHEA exerts its pharmacological effects through multiple, complex mechanisms involving both receptor-dependent and receptor-independent pathways.

Receptor-Mediated Signaling

DHEA interacts with several G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades.

-

Cannabinoid Receptors (CB1 and CB2): DHEA binds to the CB1 receptor, albeit with lower affinity than anandamide.[7] Its anti-seizure effects have been shown to be mediated through CB1 receptor activation.[10] DHEA also binds to the CB2 receptor, and antagonism of CB2 partially reverses its antinociceptive effects.[9]

-

GPR110 (ADGRF1): DHEA is a potent endogenous ligand for the orphan receptor GPR110.[2][3] Binding of DHEA to GPR110 activates a Gαs-protein, leading to increased cyclic AMP (cAMP) production, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2][3] This pathway is crucial for its neurotrophic and anti-inflammatory effects.[2][3]

Receptor-Independent Mechanisms

DHEA also modulates intracellular signaling pathways independently of direct receptor binding.

-

Peroxisome Proliferator-Activated Receptors (PPARs): DHEA can enhance the expression of PPARγ, which contributes to its anti-inflammatory and anti-cancer activities.[1][4]

-

Nuclear Factor-kappa B (NF-κB) Inhibition: DHEA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11]

-

PI3K/Akt/mTOR Pathway Modulation: In some cancer cells, DHEA can inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[1]

-

Reactive Oxygen Species (ROS) Production: In head and neck squamous cell carcinoma cells, the anti-cancer effects of DHEA are mediated by the production of reactive oxygen species (ROS) through a 5-lipoxygenase (5-LO) dependent pathway.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: GPR110 Signaling Pathway of DHEA.

Caption: DHEA-mediated Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Workflows

Caption: Radioligand Receptor Binding Assay Workflow.

Caption: Western Blot Workflow for Signaling Protein Phosphorylation.

Detailed Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is adapted from standard methods for determining the binding affinity of a compound to the CB1 receptor.

Materials:

-

Rat brain membranes (or membranes from cells overexpressing the CB1 receptor)

-

[3H]CP-55,940 (Radioligand)

-

Docosahexaenoyl Ethanolamide (DHEA)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Thaw the brain membranes on ice.

-

Prepare serial dilutions of DHEA in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP-55,940, and varying concentrations of DHEA or vehicle.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of a known CB1 ligand (e.g., WIN 55,212-2).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of DHEA and subsequently calculate the Ki value using the Cheng-Prusoff equation.

GPR110 Functional Assay: cAMP Measurement

This protocol outlines a method to measure DHEA-induced cAMP production in cells expressing GPR110.

Materials:

-

HEK293 cells transiently or stably expressing GPR110

-

Docosahexaenoyl Ethanolamide (DHEA)

-

cAMP assay kit (e.g., TR-FRET, ELISA, or luciferase-based)

-

Cell culture medium and reagents

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

-

Seed GPR110-expressing HEK293 cells in a suitable multi-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period to reduce basal cAMP degradation.

-

Prepare serial dilutions of DHEA in the assay buffer.

-

Add the DHEA dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen assay format (e.g., TR-FRET, ELISA).

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the DHEA concentration.

-

Analyze the curve using non-linear regression to determine the EC50 of DHEA for GPR110-mediated cAMP production.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of Akt and mTOR in response to DHEA treatment.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Docosahexaenoyl Ethanolamide (DHEA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of DHEA for the desired time periods. Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to normalize the data.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

Docosahexaenoyl Ethanolamide is a multifaceted lipid signaling molecule with a complex pharmacological profile. Its ability to interact with cannabinoid receptors and GPR110, as well as modulate key intracellular signaling pathways, underscores its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the pharmacological properties of DHEA.

References

- 1. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 3. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHEA inhibits proliferation, migration and alters mesenchymal-epithelial transition proteins through the PI3K/Akt pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanisms for DHEA action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroactive Profile of Docosaenoyl Ethanolamide: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosaenoyl ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine synthesized from the essential omega-3 fatty acid docosahexaenoic acid (DHA). Emerging as a critical signaling molecule in the central nervous system, DEA plays a pivotal role in neuronal development, function, and protection. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DEA's effects on neurons, with a focus on its primary receptor, downstream signaling cascades, and potential secondary targets. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: GPR110-Mediated Signaling

The primary mechanism of action for this compound in neurons is mediated through its interaction with the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1). DEA has been identified as a specific, high-affinity ligand for GPR110, and its binding initiates a canonical G-protein signaling cascade.

GPR110 Activation and Downstream cAMP Pathway

Upon binding of DEA to the extracellular domain of GPR110, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. Specifically, DEA-bound GPR110 couples to a Gs alpha subunit (Gαs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The elevation in intracellular cAMP levels activates protein kinase A (PKA), which subsequently phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression related to neuronal growth and function. This signaling cascade is central to DEA's potent effects on promoting neurogenesis, neuritogenesis (neurite outgrowth), and synaptogenesis.

Quantitative Data on DEA's Neuronal Activity

The following table summarizes the available quantitative data for the effects of this compound and related N-acylethanolamides on neuronal targets.

| Compound | Target | Assay | Parameter | Value | Cell Type | Reference |

| This compound (DEA) | GPR110 | cAMP Production | EC50 | Low nM range | Cortical Neurons, Neural Stem Cells | |

| Palmitoylethanolamide (B50096) (PEA) | PPARα | In vitro activation | EC50 | 3.1 ± 0.4 µM | - | |

| This compound (DEA) | Neurite Outgrowth | Morphological Analysis | Effective Concentration | 10 nM - 0.1 µM | Hippocampal Neurons, Retinal Explants | |

| This compound (DEA) | Synaptogenesis | Synapsin Puncta Quantification | Effective Concentration | 0.1 µM | Hippocampal Neurons |

Potential Secondary Mechanisms of Action

While GPR110 is the primary receptor for DEA, research into other N-acylethanolamides suggests potential interactions with other neuronal targets. The direct quantitative effects of DEA on these targets are still under investigation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Other N-acylethanolamides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are known agonists of PPARα, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPARα has been shown to have neuroprotective effects. While DEA's antinociceptive properties may be partially mediated by PPARα, direct binding and activation constants for DEA at this receptor have not been fully elucidated.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

TRPV1 channels are non-selective cation channels involved in pain and temperature sensation. Some endocannabinoids and N-acylethanolamides can modulate TRPV1 activity. Although one study indicated that DEA's antinociceptive effects were not mediated by TRPV1, the broader context of DEA-TRPV1 interaction, particularly in different neuronal populations and under various physiological conditions, remains an area for further research.

Experimental Protocols

cAMP Assay

This protocol is used to quantify the DEA-induced activation of GPR110 and subsequent production of cAMP.

Methodology:

-

Cell Culture: Primary cortical neurons or neural stem cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a short duration (e.g., 10-15 minutes).

-

Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

-

Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The cell lysate is added to wells pre-coated with a cAMP antibody. A known amount of horseradish peroxidase (HRP)-linked cAMP is also added. The cAMP from the cell lysate competes with the HRP-linked cAMP for binding to the antibody.

-

Detection: After washing away unbound reagents, a substrate for HRP is added, and the resulting colorimetric change is measured using a spectrophotometer at 450 nm. The amount of cAMP in the sample is inversely proportional to the colorimetric signal.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP to determine the concentration in the experimental samples. EC50 values are calculated from the dose-response curve.

Neurite Outgrowth Assay

This assay quantifies the effect of DEA on the extension of neurites from neuronal cell bodies.

Methodology:

-

Cell Plating: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) are plated on a suitable substrate, such as poly-L-lysine or laminin-coated coverslips or plates.

-

Compound Treatment: The cultured neurons are treated with DEA at various concentrations for a specified period (e.g., 48-72 hours).

-

Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining with an antibody against a neuronal marker such as β-III tubulin or microtubule-associated protein 2 (MAP2).

-

Imaging: Images of the stained neurons are captured using fluorescence microscopy.

-

Quantification: Image analysis software is used to measure the total length of neurites per neuron or the area occupied by neurites.

Synaptogenesis Assay

This assay is used to assess the formation of synapses in response to DEA treatment.

Methodology:

-

Neuronal Culture: Primary hippocampal or cortical neurons are cultured for an extended period (e.g., 7-21 days) to allow for maturation and synapse formation.

-

DEA Treatment: The neuronal cultures are treated with DEA for a defined duration.

-

Immunostaining: Cells are fixed and stained with antibodies against pre-synaptic (e.g., synapsin-1 or synaptophysin) and post-synaptic (e.g., PSD-95) marker proteins.

-

Confocal Microscopy: High-resolution images are acquired using a confocal microscope.

-

Analysis: The number of co-localized pre- and post-synaptic puncta is quantified, representing the number of synapses.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effects of DEA on the electrical properties of individual neurons, such as ion channel currents and membrane potential.

Methodology:

-

Cell Preparation: Neurons are prepared either in culture or as acute brain slices.

-

Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

-

Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through ion channels are recorded. In current-clamp mode, the current is held constant, and changes in the membrane potential are measured. DEA can be applied to the bath solution to observe its effects on these parameters.

Conclusion

This compound is a key endogenous lipid mediator in the nervous system, exerting its primary effects through the activation of the GPR110 receptor and the subsequent cAMP-PKA signaling pathway. This mechanism drives fundamental neuronal processes, including neurogenesis, neurite outgrowth, and synaptogenesis, highlighting DEA's importance in brain development and function. While potential interactions with other targets such as PPARα and TRPV1 channels exist, further research is required to fully elucidate the quantitative aspects of these secondary mechanisms. The experimental protocols detailed herein provide a robust framework for the continued investigation of DEA's neuropharmacological profile, offering valuable tools for researchers and drug development professionals exploring its therapeutic potential for neurological disorders.

Docosaenoyl Ethanolamide: An Endocannabinoid or a Novel Signaling Lipid? A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its structural similarity to the archetypal endocannabinoid anandamide (B1667382) has led to its investigation as a potential cannabinoid receptor ligand. This technical guide provides a comprehensive analysis of the current scientific understanding of DEA, focusing on its classification as an endocannabinoid, its receptor interaction profile, biosynthesis, metabolism, and associated signaling pathways. While often referred to as an "endocannabinoid-like" molecule, compelling evidence points towards a primary role as a potent agonist for the orphan G protein-coupled receptor GPR110, mediating significant neurogenic and anti-inflammatory effects. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular interactions and pathways to facilitate further research and drug development efforts.

Classification: Is this compound an Endocannabinoid?

The classification of this compound (DEA) as a classical endocannabinoid remains a subject of scientific nuance. Endocannabinoids are traditionally defined as endogenous lipid signaling molecules that bind to and activate cannabinoid receptors, primarily CB1 and CB2. While DEA belongs to the N-acylethanolamine (NAE) family, which includes the quintessential endocannabinoid anandamide, its direct and potent interaction with cannabinoid receptors is not as clearly established.

Some studies refer to DEA as an "omega-3 endocannabinoid" and suggest it binds to both CB1 and CB2 receptors. For instance, one study indicated that the anti-seizure effects of DEA are mediated through the activation of CB1 receptors[1]. However, a notable gap in the literature is the lack of robust, quantitative binding affinity data (Ki values) from competitive radioligand binding assays to definitively characterize DEA as a high-affinity CB1 or CB2 ligand. An in-silico molecular docking study suggested that DEA displays a preference for the CB2 receptor over the CB1 receptor[2][3]. It is important to note that some NAEs do not bind to cannabinoid receptors at all[4].

Conversely, a growing body of evidence has identified the orphan G protein-coupled receptor GPR110 (also known as ADGRF1) as a primary and high-affinity receptor for DEA. This interaction has been shown to mediate the potent neurogenic, synaptogenic, and anti-inflammatory effects of DEA[5]. Therefore, while DEA shares structural similarities with classical endocannabinoids and may have some interaction with cannabinoid receptors, its primary physiological roles, as currently understood, appear to be mediated through GPR110.

Receptor Interaction Profile

DEA's biological activity is mediated through its interaction with several cell surface and nuclear receptors.

G Protein-Coupled Receptor 110 (GPR110)

Recent research has deorphanized GPR110, identifying DEA as its specific, high-potency ligand. The activation of GPR110 by DEA initiates a signaling cascade that is central to its observed biological effects.

Cannabinoid Receptors (CB1 and CB2)

As discussed, the interaction of DEA with CB1 and CB2 receptors is not yet fully characterized with quantitative binding data. While some physiological effects of DEA appear to be modulated by cannabinoid receptor antagonists, suggesting some level of interaction, the precise affinity and efficacy of DEA at these receptors require further investigation through rigorous binding and functional assays.

Transient Receptor Potential Vanilloid 1 (TRPV1)

DEA has been identified as an activator of the TRPV1 channel, a non-selective cation channel involved in pain sensation and inflammation. This interaction contributes to the complex pharmacology of DEA.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

There is evidence to suggest that DEA may interact with PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. This interaction could contribute to the anti-inflammatory properties of DEA.

Data Presentation: Receptor Binding and Functional Activity

A significant challenge in definitively classifying DEA is the limited availability of quantitative binding data for cannabinoid receptors. The following table summarizes the available information on DEA's interactions with its known and putative receptors.

| Receptor | Ligand | Assay Type | Species | Cell/Tissue | Ki (nM) | EC50/IC50 (nM) | Notes |

| GPR110 | DEA (Synaptamide) | cAMP accumulation | Mouse | Cortical neurons | - | ~10 | Potent agonist activity, leading to neurogenesis and synaptogenesis. |

| CB1 | DEA | In vivo seizure model | Mouse | Brain | Not Reported | Not Reported | Antiseizure effects were blocked by a CB1 antagonist.[1] |

| CB2 | DEA | In-silico docking | Human | - | Not Reported | - | Predicted to have a higher binding affinity for CB2 than CB1.[2][3] |

| TRPV1 | DEA | Not Specified | Not Specified | Not Specified | - | Not Reported | Identified as a TRPV1 activator. |

Biosynthesis and Metabolism

Biosynthesis of this compound

The primary pathway for the biosynthesis of DEA involves a two-step enzymatic process starting from docosahexaenoic acid (DHA).

-

N-acylation of Phosphatidylethanolamine (B1630911) (PE): In the initial step, a fatty acyl group from a donor phospholipid is transferred to the head group of phosphatidylethanolamine (PE) to form N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

-

Hydrolysis of N-DHA-PE: The resulting N-DHA-PE is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DEA and phosphatidic acid[6][7].

Caption: Biosynthesis pathway of this compound (DEA).

Metabolism of this compound

The primary route for the degradation of DEA is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond of DEA, releasing DHA and ethanolamine (B43304), thereby terminating its signaling activity[8].

Caption: Metabolic degradation of this compound (DEA).

Signaling Pathways

The biological effects of DEA are initiated by its binding to cell surface receptors, which triggers intracellular signaling cascades.

GPR110 Signaling Pathway

The activation of GPR110 by DEA is a key signaling event. This interaction leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptogenesis, while also suppressing the expression of pro-inflammatory genes[5].

Caption: GPR110 signaling pathway activated by DEA.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of DEA for CB1 and CB2 receptors.

Objective: To determine the inhibition constant (Ki) of DEA for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

DEA test solutions at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of DEA or the non-specific binding control. For total binding, add assay buffer instead of a competing ligand.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DEA concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of DEA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Enzymatic Synthesis of this compound

This protocol outlines a general method for the enzymatic synthesis of DEA using a lipase (B570770).

Objective: To synthesize DEA from DHA and ethanolamine.

Materials:

-

Docosahexaenoic acid (DHA).

-

Ethanolamine.

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

-

Organic solvent (e.g., hexane (B92381) or a solvent-free system).

-

Molecular sieves (optional, for anhydrous conditions).

-

Shaking incubator.

-

Silica (B1680970) gel for chromatography.

Procedure:

-

Reaction Setup: In a reaction vessel, combine DHA and ethanolamine (a molar excess of ethanolamine is often used).

-

Add the immobilized lipase to the mixture. If using a solvent, add it at this stage. For a solvent-free system, the reactants themselves serve as the medium.

-

Add molecular sieves if strict anhydrous conditions are required to prevent hydrolysis.

-

Incubation: Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 24-48 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

-

Purification: Purify the resulting DEA from the reaction mixture using silica gel column chromatography.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a method to measure the activity of FAAH using DEA as a substrate.

Objective: To determine the kinetic parameters (Km and Vmax) of FAAH for the hydrolysis of DEA.

Materials:

-

Source of FAAH enzyme (e.g., microsomal fraction from rat brain homogenate or recombinant FAAH).

-

DEA substrate solutions at various concentrations.

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Radiolabeled DEA ([14C]-ethanolamine-DEA) or a method for quantifying the product (DHA) such as liquid chromatography-mass spectrometry (LC-MS).

-

Organic solvent for extraction (e.g., chloroform/methanol mixture).

Procedure:

-

Enzyme Reaction: Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.

-

Initiate the reaction by adding the DEA substrate (or radiolabeled DEA) at various concentrations.

-

Incubate the reaction mixture at 37°C for a specific time period during which the reaction is linear.

-

Reaction Termination and Extraction: Stop the reaction by adding an ice-cold organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v). This also serves to extract the lipid components.

-

Separate the organic and aqueous phases by centrifugation.

-

Quantification:

-

If using radiolabeled DEA, the aqueous phase containing the [14C]-ethanolamine product is collected and quantified by scintillation counting.

-

If using non-labeled DEA, the organic phase containing the DHA product is collected, dried, and reconstituted for quantification by LC-MS.

-

-

Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Conclusion

This compound is a fascinating endogenous lipid mediator with a complex pharmacological profile. While its structural resemblance to anandamide and some evidence of interaction with the cannabinoid system have led to its consideration as an endocannabinoid, its identity as a potent and specific agonist for GPR110 is more firmly established. The activation of the GPR110/cAMP/PKA/CREB pathway by DEA underlies its significant neurotrophic and anti-inflammatory properties, making it a promising target for the development of novel therapeutics for neurodegenerative and inflammatory disorders. Future research should focus on obtaining conclusive quantitative data on its binding and functional activity at CB1 and CB2 receptors to definitively clarify its role, if any, as a classical endocannabinoid. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted biology of this important signaling molecule.

References

- 1. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Docosahexaenoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide, is an endogenous N-acylethanolamine derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the endocannabinoid-like family of lipid mediators, DHEA has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-proliferative effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DHEA, detailing its synthesis, metabolism, receptor interactions, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Biosynthesis and Metabolism

The biological activity of DHEA is intrinsically linked to its formation from DHA and its subsequent metabolic conversion into various bioactive products.

Biosynthesis of DHEA

DHEA is synthesized in the body through a multi-step enzymatic pathway. The primary route involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) with DHA to form N-docosahexaenoyl-phosphatidylethanolamine (NDoPE). This intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DHEA.[1]

Alternatively, DHEA can be synthesized through a direct condensation reaction between DHA and ethanolamine (B43304), a process that can be catalyzed by enzymes like fatty acid amide hydrolase (FAAH) operating in reverse, although this is considered a minor pathway under physiological conditions.[2]

Metabolic Pathways of DHEA

Once formed, DHEA is a substrate for several key metabolic enzymes, leading to the generation of a cascade of bioactive metabolites.

-

Fatty Acid Amide Hydrolase (FAAH) Hydrolysis: The primary catabolic pathway for DHEA is hydrolysis by FAAH, which breaks the amide bond to release DHA and ethanolamine, thereby terminating its signaling activity.[3]

-

Cyclooxygenase-2 (COX-2) Metabolism: DHEA is a substrate for COX-2, which catalyzes its oxidation to prostaglandin-like ethanolamides. This metabolic route is a crucial aspect of DHEA's anti-inflammatory properties.[4]

-

Lipoxygenase (LOX) and Cytochrome P450 (CYP450) Metabolism: DHEA can also be metabolized by various lipoxygenases and cytochrome P450 enzymes to produce a range of hydroxylated and epoxidized derivatives, many of which possess their own distinct biological activities.

Receptor Interactions and Signaling Pathways

DHEA exerts its physiological effects through interactions with a variety of cellular receptors, initiating downstream signaling cascades.

Cannabinoid Receptors (CB1 and CB2)

DHEA exhibits binding affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), albeit with different potencies compared to the classical endocannabinoid anandamide (B1667382) (AEA).[5] Its interaction with these receptors contributes to its neuromodulatory and immunomodulatory functions.

G-Protein Coupled Receptor 110 (GPR110)

Recent research has identified the orphan receptor GPR110 (also known as ADGRF1) as a high-affinity receptor for DHEA.[6][7] This interaction is particularly important in the central nervous system, where it mediates DHEA's effects on neurite outgrowth and synaptogenesis.[6]

Peroxisome Proliferator-Activated Receptors (PPARs)

DHEA has been shown to modulate the activity of PPARs, a family of nuclear receptors that play a key role in lipid metabolism and inflammation.[1] This interaction provides another mechanism for its anti-inflammatory and metabolic regulatory effects.

Quantitative Data on DHEA Bioactivity

The following tables summarize the available quantitative data on the interaction of DHEA with its primary molecular targets.

| Receptor | Ligand | Parameter | Value | Reference |

| Human CB1 | DHEA | K_i_ | 324 nM | [5] |

| Human CB2 | DHEA | EC_50_ | 9.8 x 10-9 M |

Note: Further research is required to determine the K_i_ of DHEA for the CB2 receptor and the kinetic parameters (K_m_ and V_max_) for its metabolism by FAAH and COX-2.

Key Signaling Pathways

The binding of DHEA to its receptors triggers a variety of intracellular signaling pathways, leading to its diverse physiological effects.

GPR110-cAMP-PKA-CREB Pathway

Activation of GPR110 by DHEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6][8] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression related to neuronal growth and plasticity.[6]

Caption: DHEA activates the GPR110-cAMP-PKA-CREB signaling pathway.

Inhibition of NF-κB Signaling

DHEA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][8] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.

Caption: DHEA inhibits the NF-κB signaling pathway, reducing inflammation.

Experimental Protocols

Radioligand Displacement Assay for Cannabinoid Receptor Binding

This protocol outlines a general method for determining the binding affinity of DHEA for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Unlabeled DHEA.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled DHEA in assay buffer.

-

In a 96-well plate, add membrane preparation, radioligand at a concentration near its K_d_, and varying concentrations of DHEA.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known CB receptor ligand).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC_50_ value of DHEA by non-linear regression analysis of the competition binding data.

-

Calculate the K_i_ value using the Cheng-Prusoff equation.

In Vitro FAAH Hydrolysis Assay

This protocol describes a method to measure the hydrolysis of DHEA by FAAH.

Materials:

-

Purified recombinant FAAH enzyme.

-

DHEA substrate.

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

A method for detecting the product (DHA or ethanolamine), such as LC-MS/MS.

Procedure:

-

Prepare a reaction mixture containing FAAH enzyme in assay buffer.

-